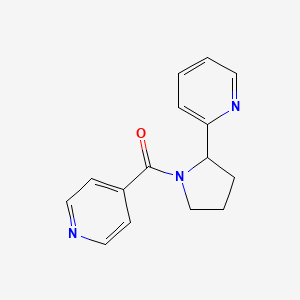
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone, also known as PPM, is a small molecule inhibitor that has been widely studied in the field of cancer research. PPM belongs to a class of compounds called N-substituted pyrrolidinones, which have shown promising results in inhibiting the growth of cancer cells.
作用机制
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone inhibits the activity of MTH1, a protein that is involved in the regulation of the redox balance in cells. MTH1 is responsible for removing oxidized nucleotides from the cell, preventing them from being incorporated into DNA. In cancer cells, MTH1 is overexpressed, leading to an imbalance in the redox state of the cell. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone binds to the active site of MTH1, preventing it from carrying out its function. This leads to the accumulation of oxidized nucleotides in the cell, inducing oxidative stress and ultimately leading to cell death.
Biochemical and Physiological Effects:
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. In cancer cells, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone induces oxidative stress, leading to DNA damage and cell death. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to inhibit the growth of cancer stem cells, which are responsible for tumor recurrence and metastasis. In addition, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to have off-target effects on other proteins, which may limit its use in certain applications.
实验室实验的优点和局限性
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is a small molecule inhibitor, making it easy to synthesize and modify for structure-activity relationship studies. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been extensively studied in cancer research, making it a well-established tool for studying cancer biology. However, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has some limitations for lab experiments. It has been shown to have off-target effects on other proteins, which may complicate the interpretation of experimental results. In addition, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has limited solubility in aqueous solutions, which may limit its use in certain assays.
未来方向
There are several future directions for research on Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. One area of interest is the development of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone analogs with improved potency and selectivity. This would allow for more targeted inhibition of MTH1 and reduce the off-target effects of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. Another area of interest is the use of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. This would allow for a more effective and comprehensive approach to cancer treatment. Finally, the role of MTH1 in other diseases, such as neurodegenerative disorders, is an area of active research and may provide new avenues for the use of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone in disease treatment.
合成方法
The synthesis of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone involves a multi-step process that begins with the reaction of 2-pyridinecarboxaldehyde with 2-pyridine-2-yl-N-methylpropan-1-amine to form the intermediate compound 2-(2-pyridin-2-ylpyrrolidin-1-yl)acetaldehyde. The intermediate is then reacted with 4-chloropyridine to yield Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone. The synthesis of Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been optimized to improve the yield and purity of the compound, making it suitable for further research.
科学研究应用
Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has been extensively studied in cancer research due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone works by inhibiting the activity of a protein called MTH1, which is involved in maintaining the redox balance in cancer cells. By inhibiting MTH1, Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone induces oxidative stress in cancer cells, leading to their death. Pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
pyridin-4-yl-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(12-6-9-16-10-7-12)18-11-3-5-14(18)13-4-1-2-8-17-13/h1-2,4,6-10,14H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRPWSVKBFBRIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-2-naphthalen-2-ylethanone](/img/structure/B7528004.png)
![2-(2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7528008.png)
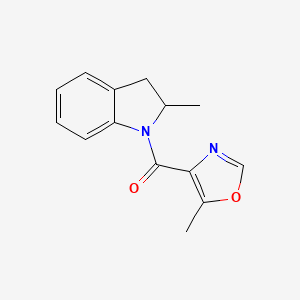
![(E)-1-(6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B7528020.png)
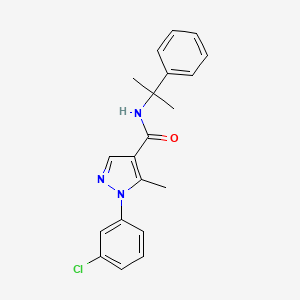
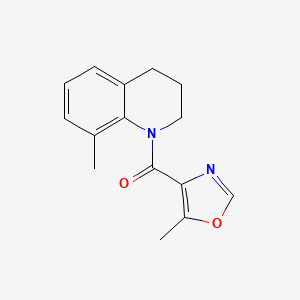
![N'-ethyl-N'-methyl-N-(6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)ethane-1,2-diamine](/img/structure/B7528030.png)
![4-[[2-(2,6-dimethylmorpholin-4-yl)-3-methylbutanoyl]amino]-N,N-diethylbenzamide](/img/structure/B7528037.png)
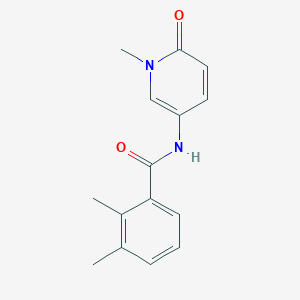
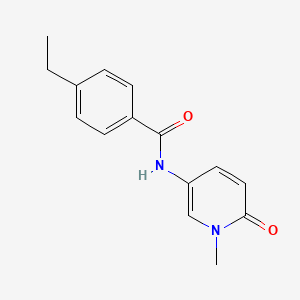
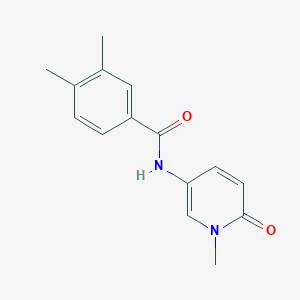
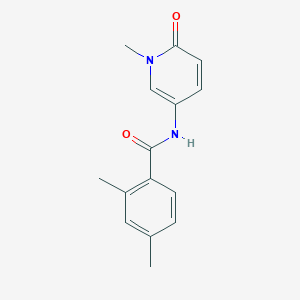
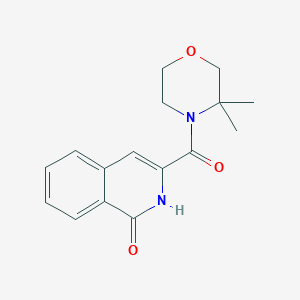
![N-(5-cyclopentyl-2-phenylpyrazol-3-yl)-2-[4-[3-(2,2,2-trifluoroethoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B7528077.png)